N-Ethyl-3-fluoro-2-iodobenzamide
Description
Properties
IUPAC Name |
N-ethyl-3-fluoro-2-iodobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FINO/c1-2-12-9(13)6-4-3-5-7(10)8(6)11/h3-5H,2H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMBSNJGMXTEGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C(=CC=C1)F)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FINO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-3-fluoro-2-iodobenzamide typically involves the introduction of the ethyl, fluoro, and iodo groups onto a benzamide scaffold. One common method involves the following steps:
N-Ethylation:
Fluorination: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-3-fluoro-2-iodobenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The iodo group can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield N-Ethyl-3-fluoro-2-azidobenzamide.
Scientific Research Applications
Medicinal Chemistry
N-Ethyl-3-fluoro-2-iodobenzamide has been investigated for its potential therapeutic applications, particularly in the treatment of cancer and viral infections. The compound's structural features allow it to act as a precursor in the synthesis of various bioactive molecules.
Case Study: Anti-Hepatitis B Activity
A study highlighted the synthesis of nucleoside analogues, including derivatives similar to this compound, which demonstrated promising anti-hepatitis B activities. These analogues were shown to inhibit viral replication effectively, suggesting that halogenated benzamides can serve as valuable scaffolds in antiviral drug development .
Radiopharmaceutical Development
The compound's fluorine and iodine substituents make it suitable for use in radiopharmaceuticals, particularly for imaging and therapeutic applications in oncology.
Case Study: Melanin-Targeting Probes
Research into melanin-targeting radiotracers has utilized compounds structurally related to this compound. These probes have been developed for positron emission tomography (PET) imaging, showing high tumor uptake and favorable pharmacokinetics. For instance, derivatives with similar structural motifs have been reported to exhibit significant retention in melanoma tissues, making them candidates for improved detection of metastatic melanoma .
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique combination of functional groups allows for various chemical transformations.
Applications in Synthesis:
- Formation of New Compounds: It can be used to synthesize other halogenated benzamides and related compounds through nucleophilic substitution reactions.
- Building Block for Drug Development: Its derivatives can be explored for developing new pharmaceuticals targeting various diseases due to their biological activity.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of N-Ethyl-3-fluoro-2-iodobenzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
N-(2-Diethylaminoethyl)-4-iodobenzamide (BZA)
- Structure: Contains a diethylaminoethyl group on the amide nitrogen and iodine at the 4-position of the benzoyl ring.
- Application: Used as a melanoma-targeting radiopharmaceutical (¹²³I-BZA). Preclinical studies showed 6.5% ID/g uptake in murine B16 melanoma at 60 minutes post-injection, with tumor-to-blood ratios of 37:1 at 24 hours .
- Comparison: Substituent Position: The iodine at the 4-position in BZA vs. the 2-position in N-Ethyl-3-fluoro-2-iodobenzamide may alter steric interactions with melanin-binding sites.
N-(3-Cyano-4-fluorophenyl)-5-fluoro-2-iodobenzamide
- Structure: Features a cyano group at the 3-position and fluorine at the 4-position on the aniline ring, with iodine at the 2-position of the benzoyl ring.
- Molecular Weight: At 384.12 g/mol (C₁₄H₇F₂IN₂O), it is lighter than the target compound (exact weight unspecified), which may influence bioavailability .
Substituted Benzamides in Agrochemicals
Etobenzanid (N-(2,3-Dichlorophenyl)-4-(ethoxymethoxy)benzamide)
- Structure : Dichlorophenyl group with ethoxymethoxy substitution.
- Application : Herbicide targeting weed growth.
- Polarity: The ethoxymethoxy group in etobenzanid increases hydrophilicity, contrasting with the lipophilic ethyl and iodine groups in the target compound .
3-Chloro-N-phenyl-phthalimide
- Structure : Chlorine at the 3-position and phenyl group on the amide nitrogen.
- Application: Monomer for polyimide synthesis.
- Comparison: Reactivity: The chloro substituent facilitates nucleophilic substitution in polymer synthesis, whereas iodine in the target compound may offer heavier halogen bonding for material science applications.
Data Tables
Table 1: Structural and Functional Comparison of Benzamide Derivatives
Table 2: Pharmacokinetic Parameters of Iodinated Benzamides
Biological Activity
N-Ethyl-3-fluoro-2-iodobenzamide is a halogenated benzamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and radiopharmaceutical development. This article explores its biological activity, synthesis, mechanisms of action, and related research findings.
Chemical Structure and Synthesis
This compound features an ethyl group, a fluorine atom at the 3-position, and an iodine atom at the 2-position of a benzamide structure. The synthesis typically involves acylation of 3-fluoroaniline with 2-iodobenzoyl chloride under basic conditions, leading to the formation of this compound. The halogenation pattern significantly influences its chemical reactivity and biological interactions.
Biological Activity
Potential Applications:
The biological activity of this compound is primarily explored in the context of cancer diagnostics and treatment. Similar compounds have shown promising results as radiotracers in imaging techniques, particularly for melanoma cells. These compounds have demonstrated significant uptake in preclinical studies targeting melanin-rich tissues, making them valuable in cancer diagnostics .
Mechanism of Action:
The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. The presence of fluorine and iodine atoms can enhance the compound's binding affinity and specificity. The ethyl group may also modulate the overall activity and stability of the compound.
Case Studies
-
Antiproliferative Activity:
In vitro studies have evaluated the antiproliferative effects of structurally similar benzamides against various cancer cell lines, including K562 (human chronic myelogenous leukemia). Compounds exhibiting significant growth inhibition were noted to induce apoptosis through caspase activation, suggesting a potential therapeutic role for this compound in cancer treatment . -
Radiotracer Development:
Research has focused on developing this compound as a PET radiopharmaceutical for imaging malignant melanoma. Studies indicate that compounds with similar structures show high uptake by melanoma cells, which is crucial for effective imaging and diagnosis .
Comparative Analysis
The following table summarizes the biological activities observed in various studies involving similar compounds:
| Compound | Target Cell Line | Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Melanoma (B16F0) | High uptake | Melanin binding |
| [123I]benzamides | B16F0 melanoma tumors | Tumor imaging potential | Radiotracer activity |
| 2-(2-phenoxyacetamido)benzamides | K562 leukemia cells | Antiproliferative | Apoptosis induction |
Q & A
Q. Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Fluorination | Selectfluor®, CHCN, 60°C | 85 | |
| Iodination | CuI, KI, DMF, 80°C | 78 | |
| Amidation | EDCI, HOBt, EtNH, DCM | 92 |
Q. Table 2: Spectroscopic Reference Data
| Technique | Key Signals | Reference |
|---|---|---|
| NMR | δ -118.5 ppm (3-F) | |
| IR | 1680 cm (amide C=O) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
